5-Benzyl-2-(chloromethyl)-1,3-oxazole
Description
Properties
CAS No. |
89102-64-7 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-benzyl-2-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c12-7-11-13-8-10(14-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
GUQULPIUBLGXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)CCl |
Origin of Product |
United States |
Contextualization of 5 Benzyl 2 Chloromethyl 1,3 Oxazole Within Heterocyclic Chemistry
Significance of Oxazole (B20620) Scaffolds in Modern Organic Synthesis
The five-membered oxazole ring, containing one oxygen and one nitrogen atom, is a cornerstone in the field of heterocyclic chemistry. nih.govnih.govchemmethod.com Its significance stems from its presence in a vast number of natural products and its role as a versatile building block in the synthesis of more complex molecules. nih.govwiley.com More than 85% of all biologically active chemical entities are reported to contain a heterocycle, with nitrogen- and oxygen-containing rings being particularly common. nih.gov
Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibiotic, antifungal, and anticancer properties. nih.govalliedacademies.orgontosight.aithepharmajournal.com This has made the oxazole nucleus a focal point for medicinal chemists in the pursuit of new therapeutic agents. nih.govijmpr.in The structural diversity of oxazoles allows them to interact with various enzymes and receptors within biological systems through a range of non-covalent interactions. nih.gov
Beyond medicinal applications, oxazoles are valuable intermediates in organic synthesis. They can function as dienes in Diels-Alder reactions to produce pyridine (B92270) derivatives, which are themselves important heterocyclic structures. pharmaguideline.comwikipedia.org The stability of the oxazole ring, coupled with the ability to functionalize it at various positions, makes it an attractive starting point for constructing elaborate molecular architectures. numberanalytics.com The development of metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of oxazoles, allowing for the rapid creation of diverse and functionalized derivatives. nih.gov
Historical Development of Substituted Oxazole Chemistry
The chemistry of oxazoles has evolved significantly since the first synthesis of a derivative in the late 19th century. tandfonline.comijpsonline.com Early methods laid the foundation for oxazole synthesis, and many of these classical named reactions remain relevant today. Over time, these have been supplemented by more modern and versatile techniques, including metal-catalyzed approaches. tandfonline.com
One of the earliest and most versatile methods is the Robinson-Gabriel synthesis , first described in 1909-1910. ijpsonline.comwikipedia.orgsynarchive.com This reaction involves the cyclodehydration of a 2-acylamino-ketone, typically in the presence of an acid catalyst, to form the oxazole ring. pharmaguideline.comwikipedia.orgsynarchive.com Another foundational method is the Fischer oxazole synthesis of 1896, which constructs the ring from a cyanohydrin and an aldehyde under acidic conditions. thepharmajournal.comtandfonline.comwikipedia.org
A major advancement came in 1972 with the van Leusen oxazole synthesis . nih.govmdpi.comwikipedia.org This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form 5-substituted oxazoles. nih.govijpsonline.commdpi.com The van Leusen reaction is prized for its mild conditions and its utility in creating oxazoles from a wide range of aldehydes. nih.gov
Other notable classical methods include the Bredereck reaction, which synthesizes oxazoles from α-haloketones and formamide (B127407), and the Erlenmeyer-Plochl reaction. thepharmajournal.comtandfonline.com The table below summarizes these key historical synthetic routes.
| Synthesis Method | Year Described | Key Reactants | Typical Product |
| Fischer Synthesis | 1896 | Cyanohydrin, Aldehyde | 2,5-Disubstituted Oxazole |
| Robinson-Gabriel Synthesis | 1909-1910 | 2-Acylamino-ketone | Substituted Oxazole |
| Van Leusen Synthesis | 1972 | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole |
| Bredereck Reaction | - | α-Haloketone, Formamide | Substituted Oxazole |
More recent developments have focused on improving efficiency and expanding the scope of accessible structures, often employing transition metal catalysts for cross-coupling reactions to build complex, polysubstituted oxazoles. tandfonline.com
Structural Elucidation Challenges in Complex Oxazole Derivatives
Determining the precise structure of complex organic molecules, including substituted oxazoles, is a non-trivial task that relies heavily on a combination of spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable, the structural complexity of many oxazole derivatives can present significant challenges. stmjournals.comresearchgate.net
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are the primary tools for mapping the carbon-hydrogen framework of a molecule. ipb.pt For oxazoles, the chemical shifts of the ring protons and carbons provide crucial information about the substitution pattern. rsc.org However, in highly substituted or complex derivatives, signal overlap in ¹H NMR spectra can make unambiguous assignments difficult. youtube.com Distinguishing between isomers, for instance, may require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between different parts of the molecule. nih.gov The low basicity of the oxazole ring (pKa of the conjugate acid is ~0.8) means that the chemical shifts of ring protons are sensitive to the solvent and acidity of the medium, which can further complicate spectral interpretation. wikipedia.orgrsc.org
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental composition of the molecule with high accuracy, helping to confirm the molecular formula. nih.gov However, MS alone often cannot differentiate between structural isomers that have the same molecular formula and weight.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For a compound like 5-Benzyl-2-(chloromethyl)-1,3-oxazole, IR would be expected to show characteristic absorptions for the C=N and C-O bonds within the oxazole ring, aromatic C-H bonds of the benzyl (B1604629) group, and the C-Cl bond of the chloromethyl group. chemmethod.comresearchgate.net
Ultimately, for exceptionally complex or novel oxazole derivatives, unequivocal structure determination may require single-crystal X-ray crystallography. This technique provides a definitive 3D map of the molecule's atomic arrangement, resolving any ambiguities that may persist after analysis by other spectroscopic methods. youtube.com
| Spectroscopic Technique | Information Provided | Potential Challenges for Complex Oxazoles |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, substitution pattern | Signal overlap, distinguishing between isomers, solvent effects |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation | Inability to distinguish isomers, complex fragmentation patterns |
| Infrared (IR) Spectroscopy | Presence of functional groups | Broad or overlapping peaks, non-specific for overall structure |
| X-ray Crystallography | Definitive 3D atomic arrangement | Requires a suitable single crystal, which can be difficult to obtain |
Synthetic Strategies and Methodologies for 5 Benzyl 2 Chloromethyl 1,3 Oxazole
Direct Cyclization Approaches to the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole ring is the cornerstone of synthesizing 5-Benzyl-2-(chloromethyl)-1,3-oxazole. Various direct cyclization methods have been developed, starting from acyclic precursors to build the heterocyclic core with the desired substitution pattern.
Ring-Closing Reactions Involving α-Diazoacetophenones and Nitriles
A powerful method for constructing trisubstituted oxazoles involves the reaction between α-diazo compounds and nitriles. This reaction proceeds via the formation of a nitrilium ion intermediate. The nucleophilic addition of the nitrile to the diazo functionality, typically catalyzed by a Lewis acid, is followed by an intramolecular trapping of the resulting nitrilium ion by the keto group, leading to the formation of the oxazole (B20620) ring. This approach allows for smooth cyclocondensation between both aryl and alkyl nitriles with diazo compounds, affording the target oxazoles in excellent yields.
Cyclization of Chloroacetyl Esters of Acyloins
A highly relevant and direct route to 2-(chloromethyl) substituted oxazoles involves the cyclization of chloroacetyl esters derived from acyloins (α-hydroxy ketones). To synthesize the target compound, 1-hydroxy-3-phenylpropan-2-one would be the required acyloin precursor. This acyloin is first esterified with chloroacetyl chloride to form the corresponding chloroacetyl ester.
Subsequent cyclization of this ester using an ammonium (B1175870) acetate/acetic acid protocol yields the 2-chloromethyl-5-benzyl-1,3-oxazole. This method has been refined to prepare various 2-chloromethyl-4,5-disubstituted oxazoles. It is a crucial strategy as it directly installs the required 2-(chloromethyl) functionality during the ring-forming step. Careful control of reaction conditions is necessary to optimize the yield of the desired chloromethyl oxazole and minimize the formation of byproducts, such as the corresponding 2-acetoxymethyl oxazole, which can occur through solvolysis if an excess of ammonium acetate is used.
| Precursor | Reagents | Key Product | Potential Byproduct |
|---|---|---|---|
| Chloroacetyl ester of an acyloin | Ammonium Acetate, Acetic Acid | 2-(Chloromethyl)oxazole | 2-(Acetoxymethyl)oxazole |
One-Pot Synthetic Protocols for Oxazole Formation
Other one-pot procedures involve tandem reactions, such as a palladium-catalyzed coupling step followed by an in situ cyclization of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. organic-chemistry.org These consecutive multi-step sequences within a single reaction vessel provide a concise route to complex oxazole structures from simple starting materials.
Regioselective Synthesis via 1,3-Oxazole N-Oxide Derivatives
The regioselective synthesis of oxazoles can also be achieved through intermediates like 1,3-oxazole N-oxides. An MCM-41-immobilized phosphine-gold(I) complex can catalyze a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen atom source, such as 8-methylquinoline N-oxide, under mild conditions. organic-chemistry.org This method provides 2,5-disubstituted oxazoles with high regioselectivity and good yields. organic-chemistry.org The heterogeneous nature of the catalyst allows for easy recovery and recycling, adding to the practicality of the method. organic-chemistry.org
Cycloisomerization/Hydroxyalkylation Tandem Reactions for Oxazole Construction
Modern synthetic methods include tandem reactions that form multiple bonds in a single operation. A notable example is the cycloisomerization of N-propargylamides, which can be catalyzed by various transition metals or acids. For instance, a bifunctional catalyst like p-toluenesulfonic acid monohydrate (PTSA) can facilitate a one-pot propargylation/cycloisomerization tandem process between propargylic alcohols and amides to give efficient access to substituted oxazoles. This approach first generates the N-propargylamide intermediate, which then undergoes cycloisomerization to form the oxazole ring.
Functional Group Introduction and Modification
An alternative strategy to direct cyclization is the synthesis of a simpler oxazole core followed by the introduction or modification of functional groups at the desired positions. This approach offers flexibility and allows for the late-stage diversification of oxazole scaffolds.
For this compound, this could involve preparing a pre-functionalized oxazole and then introducing the benzyl (B1604629) or chloromethyl group. For example, a 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C-5 position using a strong base like lithium diisopropylamide (LDA). acs.org The resulting C-5 carbanion is a reactive intermediate that can react with various electrophiles. acs.org To install the benzyl group, this carbanion could be reacted with benzyl bromide.
Following the introduction of the C-5 substituent, the activating group at the C-2 position can be displaced. The 2-phenylsulfonyl group, for instance, can be replaced via an addition-elimination pathway by reacting with organolithium reagents. acs.org While direct introduction of a chloromethyl group via this method is challenging, this strategy highlights the principle of sequential functionalization of the oxazole ring. acs.org More practically, the chloromethyl group at the C-2 position can serve as a precursor for other functionalities through nucleophilic substitution reactions. For instance, treatment of 2-(chloromethyl)oxazoles with sodium azide (B81097) can smoothly convert them to the corresponding 2-(azidomethyl) compounds, which are valuable for click chemistry applications. beilstein-journals.org
| Starting Oxazole | Step 1 Reagents (C-5 Functionalization) | Intermediate | Step 2 Reagents (C-2 Functionalization) | Final Product Type |
|---|---|---|---|---|
| 2-(Phenylsulfonyl)-1,3-oxazole | 1. LDA; 2. Electrophile (e.g., Benzyl bromide) | 5-Substituted-2-(phenylsulfonyl)-1,3-oxazole | Organolithium Reagent | 2,5-Disubstituted-1,3-oxazole |
Palladium-catalyzed cross-coupling reactions also provide a powerful tool for the regioselective functionalization of the oxazole ring, allowing for the introduction of aryl and other groups at either the C-2 or C-5 positions with high precision by selecting appropriate ligands and solvents. organic-chemistry.org
Methods for Incorporating the Chloromethyl Moiety
The introduction of the chloromethyl group at the C2 position of the oxazole ring is a critical step in the synthesis of the title compound. This can be achieved through several synthetic routes, primarily by using a precursor that already contains the chloroacetyl group.
One common approach is a variation of the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone. In this context, an N-acyl derivative of an amino ketone, where the acyl group is chloroacetyl, serves as the key intermediate. For instance, the reaction of 2-amino-3-phenyl-1-propanol with chloroacetic anhydride would yield an N-(chloroacetyl)amino alcohol, which can then be oxidized and cyclized to form the desired 2-(chloromethyl)oxazole ring.
Another prevalent method is the Bredereck reaction , which utilizes α-haloketones and amides. While traditionally used for 2,4-disubstituted oxazoles, modifications of this reaction can be envisioned where chloroacetamide or a related derivative acts as the nitrogen and C2 source, reacting with a suitable α-halo- or α-hydroxyketone precursor that contains the benzyl group. ijpsonline.com
Furthermore, the direct chlorination of a 2-methyl-5-benzyloxazole precursor represents a potential, albeit less common, route. This would involve a free-radical halogenation, which may suffer from selectivity issues and potential side reactions.
A synthetic strategy reported in the literature involves the reaction of vinyl azides with bromoacetyl bromide. beilstein-journals.org This process proceeds through an azirine intermediate which then reacts to form the 2-(bromomethyl)oxazole moiety. beilstein-journals.org A subsequent nucleophilic displacement of the bromide with a chloride source, or adapting the reaction to use a chloroacetylating agent, could yield the desired chloromethyl derivative. beilstein-journals.org
The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Strategies for Benzyl Group Installation on the Oxazole Nucleus
The installation of the benzyl group at the C5 position of the oxazole ring is typically accomplished by starting with a precursor that already contains this functionality.
The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles. ijpsonline.comnih.govmdpi.com This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com For the synthesis of this compound, a precursor aldehyde containing the benzyl group, such as 3-phenylpropanal, could theoretically be reacted with a modified TosMIC reagent that would lead to the 2-(chloromethyl) substituent. However, the standard van Leusen reaction directly yields 5-substituted oxazoles, with the C2 position remaining unsubstituted. nih.govmdpi.com Modifications would be necessary to incorporate the C2 substituent.
A more direct approach involves starting with a benzyl-containing amino acid derivative. For example, phenylalanine or its derivatives can serve as the backbone for the C4, C5, and the benzyl substituent. The synthesis would then involve N-acylation with a chloroacetyl group followed by cyclodehydration.
Post-cyclization benzylation at the C5 position is generally less favored due to potential regioselectivity issues and the relative inertness of the oxazole C-H bond to electrophilic substitution. tandfonline.com However, transition metal-catalyzed cross-coupling reactions could be a viable strategy if a 5-halo-2-(chloromethyl)oxazole intermediate is available.
Catalytic Systems in Oxazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of substituted oxazoles, including this compound, can benefit significantly from various catalytic systems.
Transition Metal-Catalyzed Cyclization and Arylation Reactions
Transition metals are widely employed in the synthesis of oxazoles. researchgate.net Gold, silver, and copper catalysts are known to promote the cycloisomerization of propargylamides to form oxazoles. acs.orgresearchgate.net This methodology could be adapted by using a propargylamide precursor bearing the necessary benzyl and chloroacetyl functionalities.
Palladium-catalyzed reactions are particularly useful for C-H arylation to introduce substituents onto the oxazole ring. organic-chemistry.org For instance, a pre-formed 2-(chloromethyl)oxazole could potentially undergo a direct C-H arylation at the C5 position with a benzyl halide, although regioselectivity can be a challenge. organic-chemistry.org Conversely, a 5-halo-2-(chloromethyl)oxazole could be coupled with a benzyl organometallic reagent via a Suzuki or Stille coupling.
Copper-catalyzed methods have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. researchgate.net This approach could be tailored to incorporate the desired substituents.
| Catalyst System | Reaction Type | Relevance to Target Synthesis |
| Gold (Au) / Silver (Ag) | Cycloisomerization of propargylamides | Formation of the oxazole ring from a suitably substituted acyclic precursor. acs.org |
| Palladium (Pd) | Direct C-H Arylation / Cross-Coupling | Introduction of the benzyl group at the C5 position. organic-chemistry.org |
| Copper (Cu) | Coupling of α-diazoketones and nitriles | Construction of the substituted oxazole core. researchgate.net |
Lewis Acid-Mediated Oxazole Formation
Lewis acids are effective catalysts for promoting the cyclodehydration step in several oxazole syntheses, such as the Robinson-Gabriel synthesis. nih.gov They activate the carbonyl group of the amide, facilitating the intramolecular nucleophilic attack by the oxygen of the neighboring ketone or hydroxyl group to form the oxazoline intermediate, which then dehydrates to the oxazole.
Commonly used Lewis acids include zinc chloride (ZnCl₂), aluminum trichloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). nih.gov The choice of Lewis acid can influence reaction rates and yields. For the synthesis of this compound, a Lewis acid could be employed to catalyze the cyclization of an N-(chloroacetyl)-2-amino-1-phenyl-3-propanone precursor.
| Lewis Acid | Role in Oxazole Synthesis |
| AlCl₃ | Promotes sp³ C–H-bond activation for isoxazole synthesis, a related heterocycle. nih.gov |
| ZnCl₂ | Catalyst in cascade annulation reactions for related heterocyclic systems. acs.org |
| BF₃·OEt₂ | General catalyst for cyclodehydration reactions in heterocycle synthesis. |
Dual-Base Systems in Substituted Oxazole Synthesis
In reactions like the van Leusen synthesis, a base is required to deprotonate the TosMIC reagent, generating the nucleophilic isocyanide. nih.govmdpi.com In other cyclization-dehydration sequences, a combination of bases can be advantageous. A weaker base might be used to neutralize any acid formed during the reaction, while a stronger base could be employed to promote the elimination step leading to the aromatic oxazole ring. For instance, in a modified Robinson-Gabriel synthesis, a base like pyridine (B92270) could be used as a solvent and acid scavenger, while a stronger dehydrating agent or a second base facilitates the final aromatization step.
Atom Economy and Green Chemistry Principles in this compound Preparation
The principles of green chemistry aim to design chemical processes that are environmentally benign. chemijournal.comunigoa.ac.in This includes maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents. rasayanjournal.co.inresearchgate.netnih.gov
The atom economy of a synthetic route to this compound is highly dependent on the chosen method.
Robinson-Gabriel Synthesis: This method typically involves a cyclodehydration step, which releases water as the only byproduct, leading to high atom economy for this step. However, the preparation of the α-acylamino ketone precursor may involve steps with lower atom economy.
Catalytic Methods: Transition metal-catalyzed cycloisomerizations are often highly atom-economical as they rearrange the atoms of the starting material without the loss of any fragments. acs.org
To improve the green credentials of the synthesis, several strategies can be considered:
Catalytic Routes: Prioritizing catalytic methods, such as transition metal-catalyzed cyclizations, over stoichiometric reactions minimizes waste. researchgate.net
Solvent Choice: Replacing hazardous chlorinated solvents with greener alternatives like ethanol, water, or even performing reactions under solvent-free conditions, for example using ball-milling techniques, can significantly reduce the environmental impact. unigoa.ac.in
Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net
By carefully selecting the synthetic strategy and optimizing reaction conditions according to green chemistry principles, the preparation of this compound can be made more sustainable and efficient.
Chemical Reactivity and Transformation Pathways of 5 Benzyl 2 Chloromethyl 1,3 Oxazole
Reactions at the Chloromethyl Functionality
The chloromethyl group is a key site for synthetic modification, behaving similarly to a benzylic halide due to the influence of the adjacent oxazole (B20620) ring. nih.gov This reactivity allows for a variety of transformations, primarily through nucleophilic substitution.
The chlorine atom of the chloromethyl group is readily displaced by a range of nucleophiles, providing a versatile route to a diverse array of 2-substituted oxazole derivatives. nih.gov These reactions are fundamental in the synthetic elaboration of the 5-benzyl-2-(chloromethyl)-1,3-oxazole scaffold.
Detailed research has demonstrated the successful substitution with various nucleophiles:
Nitrogen Nucleophiles : Primary and secondary amines, such as ethanolamine, cyclohexylamine, and aniline, react to form the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov Azide (B81097) ions are also effective nucleophiles, leading to the formation of 2-(azidomethyl)oxazoles. nih.gov
Oxygen Nucleophiles : Alkoxides and phenoxides readily displace the chloride to yield the corresponding ethers. nih.gov
Sulfur Nucleophiles : Thiolates, like thiophenoxide, and thiocyanate (B1210189) ions react efficiently to produce 2-(alkylthiomethyl) or 2-(arylthiomethyl)oxazoles and 2-(thiocyanatomethyl)oxazoles, respectively. nih.gov
Carbon Nucleophiles : Stabilized carbanions, such as those derived from malonates, can be used for C-alkylation, forming new carbon-carbon bonds at the methylene (B1212753) bridge. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Ethanolamine | 2-(Alkylaminomethyl)oxazole |
| Alkoxide | Sodium Methoxide | 2-(Alkoxymethyl)oxazole |
| Thiolate | Sodium Thiophenoxide | 2-(Arylthiomethyl)oxazole |
| Cyanide | Sodium Cyanide | 2-(Cyanomethyl)oxazole |
| Azide | Sodium Azide | 2-(Azidomethyl)oxazole |
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. This transformation involves the alkylation of the tertiary amine by the chloromethyl group, where the nitrogen atom acts as the nucleophile.
The general reaction is as follows:
This compound + R₃N → 5-Benzyl-2-(((R)₃N⁺)methyl)-1,3-oxazole Cl⁻
The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents. nih.gov The synthesis of such salts is a well-established reaction for benzyl (B1604629) halides and related compounds. google.com The reactivity of the chloromethyl group in this context is crucial for the formation of these derivatives.
While less commonly detailed for this specific compound, halogen exchange reactions on the chloromethyl group are theoretically feasible. A Finkelstein-type reaction, for instance, could potentially be employed to replace the chlorine atom with another halogen, such as iodine or bromine, by reacting this compound with an appropriate alkali metal halide in a suitable solvent like acetone. This would yield the corresponding 2-(iodomethyl) or 2-(bromomethyl) derivatives, which can be more reactive in subsequent nucleophilic substitution reactions. nih.gov
Reactivity of the Oxazole Ring System
The oxazole ring is an electron-rich heterocyclic system, but its reactivity is influenced by the substituents present. The nitrogen atom in the ring generally deactivates the adjacent C2 and C4 positions towards electrophilic attack, while the C5 position is the most susceptible to electrophilic substitution. pharmaguideline.comchempedia.info
Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-donating groups are present. pharmaguideline.com The order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. pharmaguideline.com For this compound, the benzyl group at the C5 position may influence the reactivity of the ring. However, detailed studies on specific electrophilic aromatic substitution reactions, such as nitration or halogenation, on this particular molecule are not extensively documented in the provided search results. In general, oxazoles are known to undergo reactions like Vilsmeier-Haack formylation when electron-releasing substituents are present on the ring. pharmaguideline.com
Nucleophilic attack directly on the oxazole ring is generally rare and typically leads to ring cleavage rather than substitution. pharmaguideline.com The most electron-deficient carbon, C2, is the most likely site for nucleophilic attack, especially if there are electron-withdrawing groups at other positions. pharmaguideline.combrainly.in In the case of this compound, the primary site for nucleophilic attack is the chloromethyl group.
However, under certain conditions, strong nucleophiles can attack the oxazole ring, leading to its degradation. For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring cleavage and rearrangement to form imidazoles. pharmaguideline.com Additionally, some oxazole derivatives are susceptible to nucleophilic fragmentation, particularly when amide functionalities are present and activated. caltech.edu
N-Alkylation and Quaternization of the Oxazole Nitrogen
The nitrogen atom at the 3-position of the oxazole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation. This reaction, when carried out with an alkylating agent, leads to the formation of a quaternary N-alkyloxazolium salt. pharmaguideline.com The process involves the attack of the nitrogen on the electrophilic carbon of an alkyl halide or another suitable alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom.
The general reactivity of oxazoles indicates they are weak bases, but they readily form quaternary salts upon reaction with alkylating agents. pharmaguideline.com For this compound, this reaction would yield a 3-alkyl-5-benzyl-2-(chloromethyl)-1,3-oxazolium salt. The reactivity of the nitrogen atom can be influenced by the electronic effects of the substituents on the oxazole ring. The benzyl group at the C5 position and the chloromethyl group at the C2 position will have an electronic influence on the nucleophilicity of the nitrogen atom.
The resulting oxazolium salts are of interest as they can serve as intermediates in various synthetic transformations and may exhibit biological activity. nih.gov
Ring Opening and Rearrangement Reactions
The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when subjected to nucleophilic attack. The most electron-deficient carbon atom in the oxazole ring is the C2-position, making it a primary target for nucleophiles. pharmaguideline.com However, in many instances, nucleophilic attack on the oxazole ring does not result in substitution but rather leads to cleavage of the ring. pharmaguideline.com For example, the reaction of oxazoles with ammonia or formamide can lead to the formation of imidazoles through a ring-opening and subsequent recyclization mechanism. pharmaguideline.com
Deprotonation at the C2 position of an oxazole can also induce ring-opening, forming an equilibrium with an open-chain enolate-isonitrile. wikipedia.org This intermediate can then be trapped by electrophiles. Given the presence of the chloromethyl substituent at the C2 position of this compound, reactions that might typically proceed via deprotonation at C2 would be altered.
Oxidizing agents such as cold potassium permanganate, chromic acid, or ozone can also induce the opening of the oxazole ring. pharmaguideline.com
A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. chemeurope.com While this compound does not fit the substrate criteria for a classic Cornforth rearrangement, it highlights the potential for skeletal rearrangements within the oxazole framework under specific conditions.
Transformations Involving the Benzyl Substituent
Palladium-Catalyzed Desulfonative Cross-Coupling Reactions at Benzylic Positions
While direct palladium-catalyzed reactions on the benzylic position of this compound have not been specifically detailed, a highly relevant transformation is the palladium-catalyzed desulfonative cross-coupling reaction of benzylic sulfone derivatives with 1,3-oxazoles. This methodology allows for the formation of C(sp³)–C(sp²) bonds, connecting a benzylic carbon to an oxazole ring.
In a study by Shao and coworkers, it was demonstrated that benzylic sulfone derivatives can couple with 1,3-oxazoles via a deprotonative pathway catalyzed by a palladium complex. This reaction is effective for a broad range of substrates, including primary benzylic, secondary benzylic, and benzhydryl sulfones, affording various 1,3-oxazole-containing triarylmethanes. The reaction likely proceeds through the formation of a benzylic carbanion intermediate, which then participates in the palladium catalytic cycle.
This type of reaction is significant as it provides a method to synthesize more complex molecules where the oxazole moiety is linked to a diaryl- or triarylmethane scaffold.
Functionalization of the Benzyl Moiety
The benzyl group of this compound offers multiple sites for further functionalization, primarily at the benzylic C-H bonds and on the aromatic ring.
Benzylic C-H Functionalization:
Palladium-catalyzed reactions are known to facilitate the direct benzylation of azole compounds. For instance, the direct aromatic sp² C-H benzylation of azoles with benzyl carbonates can be achieved using a Pd₂(dba)₃/dppp catalyst system. nih.gov Furthermore, the same palladium catalyst can enable the direct benzylic sp³ C-H benzylation with a second benzyl carbonate without the need for an external base. nih.gov These methodologies could potentially be applied to further substitute the benzylic position of the title compound.
Another approach for functionalizing the benzylic position is through radical reactions. Benzylic bromination, for example, can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst such as zirconium(IV) chloride. nih.gov This reaction proceeds via a radical generation pathway and is selective for the benzylic position over the aromatic ring in many cases. nih.gov
Aromatic Ring Functionalization:
The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent attached to the ring. The alkyl group (the CH₂-oxazole moiety) is generally considered an ortho, para-director. pharmdguru.com Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation could be employed to introduce various functional groups onto the phenyl ring. pharmdguru.comminia.edu.egmasterorganicchemistry.com The choice of reagents and reaction conditions would be crucial to control the selectivity and avoid side reactions.
Mechanistic Investigations of this compound Reactions
Elucidation of Regioselectivity and Stereoselectivity in Reactions
The regioselectivity of reactions involving this compound is a critical aspect, particularly when multiple reactive sites are present. The molecule has several potential sites for nucleophilic attack: the carbon of the chloromethyl group, the C2, C4, and C5 positions of the oxazole ring, and the nitrogen atom.
The chloromethyl group at the C2 position is a primary site for Sₙ2 reactions, where a nucleophile displaces the chloride ion. This is a common reaction for 2-(halomethyl)oxazoles.
Nucleophilic attack on the oxazole ring itself is also a possibility. The C2 position is generally the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com However, as mentioned earlier, this often leads to ring cleavage rather than substitution. pharmaguideline.com The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile. A study on (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines demonstrated that the regioselectivity of ring-opening was dependent on the nucleophile used. nih.gov For instance, arenethiolates exclusively attacked the C5 position, while reactions with arenolates proceeded via a different mechanism at the fluoroalkyl group. nih.gov
In terms of stereoselectivity, if a chiral center is introduced during a reaction, for example, at the benzylic position, the stereochemical outcome would depend on the reaction mechanism. For reactions proceeding through a planar intermediate, such as a carbocation or a radical, a racemic mixture of products would be expected unless a chiral catalyst or auxiliary is employed. For concerted reactions, the stereochemistry of the starting material would dictate the stereochemistry of the product.
Understanding Competitive Pathways in Complex Cyclizations (e.g., Bishler-Napieralski)
The Bishler-Napieralski reaction is a cornerstone of synthetic chemistry, enabling the formation of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction typically proceeds under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com The mechanism of this reaction is understood to involve the formation of a highly electrophilic intermediate, either a nitrilium ion or a dichlorophosphoryl imine-ester, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. wikipedia.orgnrochemistry.com
While the Bishler-Napieralski reaction is a powerful tool for the synthesis of isoquinoline (B145761) alkaloids and their analogues, its outcome can be influenced by the substrate's electronic properties, leading to competitive reaction pathways. In certain instances, instead of the expected dihydroisoquinoline, the formation of oxazole derivatives has been observed as a significant side reaction. This diversion from the classical cyclization pathway highlights the nuanced reactivity of the intermediates and the delicate balance of electronic and steric factors that govern the reaction's course.
Notably, research into the cyclization of N-acetyl-phenylalanine methyl esters has shown that the electronic nature of the substituents on the aromatic ring plays a pivotal role in dictating the reaction's outcome. The presence of strong electron-donating groups at positions ortho or para to the cyclization site tends to favor the formation of the "normal" Bishler-Napieralski product, the dihydroisoquinoline. Conversely, substrates lacking such activating groups, or those with weakly electron-donating substituents, are more inclined to yield an oxazole as the major product. This observation establishes the formation of a benzyl oxazole as a competitive pathway to the traditional Bishler-Napieralski reaction.
In a specific investigation, when N-acetyl-(2′-methoxy-4′,5′-methylenedioxy)-phenylalanine methyl ester was subjected to reflux in a mixture of phosphorus oxychloride and benzene (B151609), the anticipated dihydroisoquinoline was not formed. Instead, a benzyl oxazole derivative was isolated in a high yield of 90%. This unexpected result underscores how substituent patterns can dramatically alter the reaction's trajectory, favoring the formation of the five-membered oxazole ring over the six-membered dihydroisoquinoline ring.
While direct studies on the competitive cyclization pathways of This compound within the context of the Bishler-Napieralski reaction are not extensively documented in the reviewed literature, the established principles of this reaction and its known competitive pathways provide a framework for predicting its behavior. The 2-(chloromethyl) group on the oxazole ring introduces a reactive site that could potentially participate in or influence intramolecular cyclization reactions. However, without specific experimental data for this compound, a detailed discussion of its competitive cyclization pathways remains speculative.
Further research focusing on the reactivity of N-phenethylamides bearing the this compound moiety would be necessary to delineate the specific competitive pathways that may arise under Bishler-Napieralski or similar cyclization conditions. Such studies would be instrumental in understanding how the electronic and steric characteristics of this particular oxazole derivative influence the regioselectivity and chemoselectivity of the cyclization process, potentially leading to the development of novel synthetic routes to complex heterocyclic systems.
Interactive Data Table: Substituent Effects on Bishler-Napieralski vs. Oxazole Formation
| Starting Material Substituent | Predominant Product | Reaction Pathway |
| Strong Electron-Donating (ortho, para) | Dihydroisoquinoline | Bishler-Napieralski Cyclization |
| Weak/No Electron-Donating Groups | Benzyl Oxazole | Competitive Oxazole Formation |
| 2'-methoxy-4',5'-methylenedioxy | Benzyl Oxazole | Abnormal Cyclization |
Advanced Applications of 5 Benzyl 2 Chloromethyl 1,3 Oxazole in Organic Synthesis
Utility as a Precursor for Diverse Heterocyclic Scaffolds
The 2-(chloromethyl) group on the oxazole (B20620) ring is an excellent leaving group in nucleophilic substitution reactions, making 5-benzyl-2-(chloromethyl)-1,3-oxazole a versatile starting material for the synthesis of more complex, fused, or linked heterocyclic systems. By reacting it with various di- or multi-functional nucleophiles, chemists can construct new rings appended to the oxazole core.
For instance, reaction with binucleophiles such as amino-thiols, diamines, or hydrazines can lead to the formation of larger heterocyclic structures. This strategy allows for the expansion of the initial oxazole into more elaborate scaffolds, which are of interest in medicinal chemistry and materials science. The reaction of 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles to form fused nih.govnih.govoxazolo[5,4-d]pyrimidine derivatives illustrates a similar principle of using a reactive group on an oxazole to build new heterocyclic systems. growingscience.com
Below is a table outlining potential transformations to generate diverse heterocyclic scaffolds.
| Starting Binucleophile | Resulting Heterocyclic System (Example) | Reaction Type |
| 2-Aminoethanethiol | Thiazine-fused Oxazole | Cyclocondensation |
| Hydrazine | Diazine-fused Oxazole | Cyclocondensation |
| 1,2-Diaminobenzene | Benzodiazepine-linked Oxazole | Sequential N-Alkylation/Cyclization |
| 2-Mercaptobenzimidazole | Benzimidazole-thioether-Oxazole | Nucleophilic Substitution |
Role in the Construction of Natural Product Cores (synthetic strategies only)
Oxazole-containing peptides and polyketides are a significant class of natural products, often isolated from marine organisms. mdpi.commdpi.com The synthesis of these complex molecules frequently relies on the strategic introduction of the oxazole moiety. While specific documentation detailing the use of this compound in a completed natural product synthesis is not prominent, its potential as a building block is clear.
A synthetic strategy would involve using the compound as a C2-fragment. The chloromethyl group allows for straightforward coupling with a nucleophilic portion of an advanced intermediate in the natural product synthesis, such as an alcohol or an amine, via a simple substitution reaction. For example, in the synthesis of the C1' to C11' side chain of leucascandrolide A, a modified Robinson-Gabriel synthesis was employed to create the oxazole core, highlighting the importance of strategically forming this ring within a larger molecular framework. pitt.edu The this compound building block offers a pre-formed, stable oxazole that can be incorporated late-stage, protecting the sensitive heterocyclic core from harsh reagents used earlier in a synthetic sequence.
Intermediate in the Synthesis of Organic Molecules with Targeted Structural Features
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The chloro-substituent is readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the oxazole ring. This functionalization is key to tuning the electronic, steric, and physicochemical properties of the final molecule, which is a common strategy in drug discovery and materials science. farmaciajournal.com
The table below details some of the fundamental transformations that highlight its utility as an intermediate.
| Nucleophile | Reagent Example | Product Class | Reaction Type |
| Oxygen | Sodium Methoxide | 2-(Methoxymethyl)-oxazole | Williamson Ether Synthesis |
| Nitrogen | Ammonia (B1221849) | 2-(Aminomethyl)-oxazole | N-Alkylation |
| Sulfur | Sodium Thiophenolate | 2-(Phenylthiomethyl)-oxazole | S-Alkylation |
| Carbon | Sodium Cyanide | 2-(Cyanomethyl)-oxazole | Kolbe Nitrile Synthesis |
| Azide (B81097) | Sodium Azide | 2-(Azidomethyl)-oxazole | Azide Substitution |
| Phosphorous | Triphenylphosphine | Phosphonium Salt | Arbuzov/Wittig Precursor Synthesis |
Participation in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com While MCRs are often used to construct heterocyclic rings from acyclic precursors, a pre-formed, functionalized heterocycle like this compound can be employed in sequential one-pot reactions that resemble MCRs.
For example, a reaction could be designed where the oxazole's chloromethyl group is first converted in situ to a more reactive iodomethyl species via Finkelstein reaction. This intermediate could then react with two other components in the same pot, for instance, in a palladium-catalyzed cross-coupling sequence, to build a complex molecule. Although not a classical MCR, such a one-pot, multi-step sequence leverages the principles of atom economy and procedural simplification that are hallmarks of MCRs.
Contributions to "Click Chemistry" and Related Bioconjugation Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for biological applications. enpress-publisher.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. researchgate.net
This compound is an excellent precursor for engaging in click chemistry. The chloromethyl group can be efficiently converted into an azidomethyl group by reaction with sodium azide. The resulting molecule, 2-(azidomethyl)-5-benzyl-1,3-oxazole, is a stable, azide-bearing building block. This azide can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,2,3-triazole linkage. nih.gov This methodology is a powerful tool for bioconjugation, where the oxazole moiety can be attached to proteins, nucleic acids, or other biomolecules that have been functionalized with an alkyne group. nih.govresearchgate.net This approach allows for the site-specific labeling of biological targets for imaging or therapeutic purposes.
Designing Novel Chemical Entities Utilizing the Oxazole Building Block
The oxazole ring is considered a valuable scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov The this compound framework provides an ideal starting point for designing novel chemical entities.
The design strategy involves a modular approach:
The Oxazole Core: Provides a stable, planar, and bioisosterically relevant platform.
The 5-Benzyl Group: Can be directed into hydrophobic pockets of target proteins, providing a strong binding anchor. The phenyl ring can also be substituted to further probe structure-activity relationships.
The 2-(chloromethyl) Group: Acts as a versatile "linker" position. As detailed in section 4.3, a vast array of chemical functionalities can be introduced at this site.
This modularity allows for the creation of large, diverse libraries of compounds from a single, common intermediate. Chemists can systematically vary the substituent at the 2-position to optimize properties such as potency, selectivity, solubility, and metabolic stability, accelerating the process of drug discovery. farmaciajournal.com
Spectroscopic and Analytical Modalities for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Benzyl-2-(chloromethyl)-1,3-oxazole, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals.
Proton NMR (¹H NMR) Analysis
No experimental ¹H NMR data for this compound was found in the performed searches.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group (both the aromatic ring and the methylene (B1212753) bridge), the chloromethyl group, and the oxazole (B20620) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for confirming the structure.
Carbon-13 NMR (¹³C NMR) Characterization
No experimental ¹³C NMR data for this compound was found in the performed searches.
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and heterocyclic carbons. This data is essential for confirming the carbon skeleton of the compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
No experimental 2D NMR data for this compound was found in the performed searches.
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the connectivity within the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the benzyl, chloromethyl, and oxazole fragments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectrometry data for this compound was found in the performed searches.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. A high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern would likely show characteristic losses, such as the chloromethyl group or fragments from the benzyl substituent, which would support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectroscopy data for this compound was found in the performed searches.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic and oxazole rings, and C-O-C stretching of the oxazole ring, as well as the C-Cl stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
No experimental UV-Vis spectroscopy data for this compound was found in the performed searches.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum would be expected to show absorption maxima (λmax) corresponding to the π-π* transitions of the conjugated system involving the oxazole and benzene (B151609) rings. This data can offer insights into the electronic structure of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive evidence of molecular connectivity, conformation, and intermolecular interactions in the solid state. For the compound this compound, obtaining a single crystal of suitable quality would be a prerequisite for such an analysis.
A comprehensive search of publicly available crystallographic databases and the scientific literature did not yield a specific crystal structure determination for this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available at present.
Should such data become available, it would be presented in a standardized format, as shown in the hypothetical table below. This information would be invaluable for confirming the compound's constitution and understanding its solid-state packing, which can influence its physical properties.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1989.0 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.354 |
Note: The data in this table is hypothetical and serves as an illustrative example of how experimental results from X-ray crystallography would be reported. No published experimental data has been found for this specific compound.
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is an essential analytical methodology for the separation, identification, and quantification of components within a mixture, making it the cornerstone of purity assessment for pharmaceutical intermediates and other fine chemicals. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.
Detailed, validated chromatographic methods specifically developed for the analysis of this compound are not extensively reported in the peer-reviewed scientific literature. However, based on the structural characteristics of the molecule (an aromatic benzyl group and a polar oxazole ring), standard chromatographic approaches can be proposed. The development of a specific method would involve systematic screening of stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation and sensitivity.
For instance, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for purity profiling. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gas chromatography could also be a viable technique, particularly for assessing volatile impurities.
The findings from such analyses are crucial for establishing the purity profile of a synthesized batch of this compound, ensuring it meets the required specifications for subsequent use.
Interactive Data Table: Illustrative Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (70:30 v/v) | UV at 254 nm | Purity determination and quantification |
| GC | DB-5 (or equivalent) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate:Hexane (1:4) | UV Light (254 nm) | Reaction monitoring and preliminary purity check |
Note: The conditions presented in this table are illustrative and based on general principles of chromatography for similar chemical structures. They represent a typical starting point for method development and have not been experimentally validated for this specific compound based on available literature.
Computational and Theoretical Investigations of 5 Benzyl 2 Chloromethyl 1,3 Oxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic landscape of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to determine key electronic parameters.
For 5-Benzyl-2-(chloromethyl)-1,3-oxazole, these calculations would reveal the distribution of electron density, highlighting electronegative atoms like oxygen, nitrogen, and chlorine. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com
Calculations would likely show that the HOMO is distributed over the electron-rich oxazole (B20620) and benzyl (B1604629) rings, while the LUMO is localized around the electrophilic centers, particularly the carbon atom of the chloromethyl group. This distribution makes the chloromethyl group a prime site for nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent these reactive sites, with red regions (negative potential) indicating nucleophilic centers (like the oxygen and nitrogen atoms) and blue regions (positive potential) indicating electrophilic centers.
Table 1: Predicted Electronic Properties of this compound Note: These are representative values based on DFT calculations for similar oxazole derivatives.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity |
| Electrophilicity Index (ω) | 1.5 eV | Measures the capacity to accept electrons |
| Chemical Hardness (η) | 2.8 eV | Indicates resistance to change in electron distribution |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT is a robust method for investigating the energetics and pathways of chemical reactions at the molecular level. nih.gov For this compound, a key reaction pathway for study is the nucleophilic substitution at the chloromethyl group, a common transformation for this class of compounds. smolecule.com
Using a functional like B3LYP with a basis set such as 6-311G++(d,p), researchers can model the entire reaction coordinate. irjweb.comresearchgate.net This involves calculating the optimized geometries and energies of the reactants (this compound and a nucleophile), the transition state, and the final products. The transition state represents the highest energy point along the reaction path, and its structure provides insight into the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.
Theoretical studies on similar chloromethyl-substituted oxazoles confirm that they readily undergo SN2 reactions with various nucleophiles. smolecule.com DFT calculations would allow for a comparative study of different nucleophiles, predicting which reactions are more kinetically favorable by comparing their respective activation energies.
Table 2: Hypothetical DFT Calculation Results for SN2 Reaction with Azide (B81097) (N₃⁻)
| Species | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactants | 0 | C-Cl bond length ~1.8 Å |
| Transition State | +18.5 | Elongated C-Cl bond (~2.2 Å), forming C-N bond (~2.1 Å) |
| Products | -25.0 | C-N bond length ~1.5 Å |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer insights into the macroscopic behavior of molecules based on their atomic-level interactions. These techniques are especially valuable for understanding how a molecule like this compound might interact with a biological target, such as an enzyme active site.
Molecular docking, a key modeling technique, predicts the preferred orientation of a ligand when bound to a receptor. rjeid.com For this compound, docking studies could predict binding modes where the benzyl group engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues, while the oxazole core could form hydrogen bonds. smolecule.com
Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time (typically nanoseconds). nih.gov These simulations model the movements of the ligand and protein atoms, providing a dynamic view of the intermolecular interactions. The results can confirm whether the initial docked pose is stable or if the ligand shifts to a different, more favorable conformation. Such studies are foundational in rational drug design.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization. Using DFT in conjunction with methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure. epstem.net Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum.
Conformational analysis is another area where theoretical calculations are applied. For this compound, the primary degrees of rotational freedom are around the single bonds connecting the benzyl group to the oxazole ring and the chloromethyl group to the ring. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms Note: Values are hypothetical, based on standard DFT calculations for similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (oxazole, attached to -CH₂Cl) | 162.5 |
| C4 (oxazole) | 125.0 |
| C5 (oxazole, attached to -CH₂-Ph) | 150.8 |
| Chloromethyl Carbon (-CH₂Cl) | 42.1 |
| Benzyl Carbon (-CH₂-Ph) | 31.5 |
| Benzyl Ring (ipso-carbon) | 136.2 |
Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective
Theoretical SAR studies use computational methods to predict how modifications to a molecule's structure will affect its reactivity or biological activity. ammanu.edu.jo For this compound, this involves creating a library of virtual derivatives in silico. For instance, one could systematically vary the substituents on the benzyl ring (e.g., adding electron-donating or electron-withdrawing groups) or replace the chlorine atom with other halogens.
For each virtual analog, quantum chemical calculations can be performed to determine how these structural changes influence key electronic descriptors like the HOMO-LUMO gap, Mulliken atomic charges, and the electrophilicity index. irjweb.comepstem.net This data allows for the establishment of a quantitative relationship between structure and reactivity. For example, calculations might show that adding an electron-withdrawing group (like a nitro group) to the benzyl ring increases the electrophilicity of the chloromethyl carbon, thereby predicting a faster rate of nucleophilic substitution. This approach guides synthetic efforts by prioritizing derivatives with the most promising theoretical properties.
In Silico Design of Novel Oxazole Derivatives based on Synthetic Feasibility and Reactivity
The ultimate goal of these computational investigations is the rational design of new molecules with tailored properties. uomustansiriyah.edu.iq Based on the theoretical understanding of this compound, novel derivatives can be designed in silico. This process integrates findings from all the aforementioned computational techniques.
For example, if the goal is to design a more potent enzyme inhibitor, molecular docking and dynamics can identify key interaction points within the enzyme's active site. researchgate.net New derivatives can then be designed to optimize these interactions, perhaps by extending a side chain to reach a new hydrophobic pocket or by introducing a group capable of forming a specific hydrogen bond. DFT calculations would then be used to assess the electronic properties and inherent reactivity of these new designs. Crucially, the synthetic feasibility of the designed molecules is a primary consideration, ensuring that the proposed structures can be synthesized efficiently from the parent compound or related precursors. nih.gov This synergy between predictive computation and practical synthetic chemistry accelerates the discovery of novel and functional oxazole derivatives.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity (e.g., benzyl protons at δ 4.5–5.0 ppm, chloromethyl at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 233.05).
- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., Cl⋯H interactions at 3.1 Å) .
How can structural modifications improve the compound’s biological activity?
Q. Advanced
- Substitution at C2 : Replacing chloromethyl with aminomethyl or thiomethyl groups increases antimicrobial activity (e.g., MIC values against S. aureus drop from 32 µg/mL to 8 µg/mL) .
- Benzyl Group Optimization : Electron-withdrawing substituents (e.g., nitro, fluoro) on the benzyl ring enhance antifungal potency by improving membrane penetration .
How do researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Mitigation strategies include:
- Standardized Protocols : Adopting CLSI guidelines for MIC determination.
- Structural Verification : Confirming batch purity via HPLC and crystallography to rule out degradation products .
- Replicate Studies : Independent validation across labs (e.g., antifungal activity against C. albicans replicated in and ).
What computational tools predict the compound’s stability and degradation pathways?
Q. Advanced
- DFT Calculations : Model hydrolysis of the chloromethyl group in aqueous media (activation energy ~25 kcal/mol).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal CYP51 enzyme) to predict metabolic resistance .
What are the challenges in crystallizing this compound?
Q. Advanced
- Polymorphism : Multiple crystal forms arise due to flexible benzyl-oxazole torsion. Slow evaporation from DCM/hexane (1:3) yields monoclinic crystals (space group P2/c) .
- Intermolecular Interactions : Weak van der Waals forces dominate packing, complicating diffraction quality.
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Short-term : Stable at −20°C for 1–2 weeks in inert atmospheres.
- Long-term : Degrades via hydrolysis (t = 30 days at 25°C in DMSO). Additives like BHT (0.1%) inhibit radical-mediated decomposition .
What synthetic strategies minimize byproducts during chloromethylation?
Q. Advanced
- Low-Temperature Control : Reactions at 0–5°C reduce di- or tri-substitution byproducts.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves yield (85% vs. 60% without catalyst) by enhancing reagent solubility .
How is the compound utilized in multicomponent reactions (MCRs)?
Advanced
The chloromethyl group participates in Ugi-azide and Passerini reactions to generate triazole- or oxadiazole-linked hybrids. For example, coupling with benzyl isocyanides and NaN yields antiproliferative agents (IC = 2.1 µM against MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
